molecular formula C17H17N3O7 B2682287 Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate CAS No. 325779-23-5

Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate

Cat. No. B2682287
CAS RN: 325779-23-5
M. Wt: 375.337
InChI Key: LZVYOEMTSDIISN-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, also known as ONC201, is a small molecule compound that has shown promising anti-cancer properties in preclinical studies. It was first synthesized by researchers at the Fox Chase Cancer Center in Philadelphia, USA.

Scientific Research Applications

Anticancer Activity

2H/4H-chromene, a class of heterocyclic compounds to which our compound belongs, has been found to exhibit exciting biological activities, such as anticancer . The presence of the chromene structure in a molecule can enhance its anticancer properties.

Anticonvulsant Activity

Compounds with a 2H/4H-chromene structure have also been found to exhibit anticonvulsant activities . This suggests that our compound could potentially be used in the treatment of seizures.

Antimicrobial Activity

2H/4H-chromene compounds have been found to exhibit antimicrobial activities . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.

Anticholinesterase Activity

2H/4H-chromene compounds have been found to exhibit anticholinesterase activities . This suggests that our compound could potentially be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Antituberculosis Activity

2H/4H-chromene compounds have been found to exhibit antituberculosis activities . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

2H/4H-chromene compounds have been found to exhibit antidiabetic activities . This suggests that our compound could potentially be used in the treatment of diabetes.

properties

IUPAC Name

ethyl 4-(6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYOEMTSDIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

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